molecular formula C9H10BrClF3N B13493785 {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B13493785
M. Wt: 304.53 g/mol
InChI Key: IYKOVALGCKUFSU-UHFFFAOYSA-N
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Description

{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a bromine atom, a trifluoromethyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple stepsThe reaction conditions often require the use of solvents like diethyl ether and reducing agents such as lithium tetrahydridoaluminate .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The bromine atom and amine group may also play roles in modulating the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine

Uniqueness

{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties.

Properties

Molecular Formula

C9H10BrClF3N

Molecular Weight

304.53 g/mol

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9BrF3N.ClH/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10;/h2-4,14H,5H2,1H3;1H

InChI Key

IYKOVALGCKUFSU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)C(F)(F)F)Br.Cl

Origin of Product

United States

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